1-(2,4-Dibromopyridin-3-yl)ethanone

Suzuki–Miyaura cross-coupling regioselectivity C–C bond formation

1-(2,4-Dibromopyridin-3-yl)ethanone is a dibrominated pyridyl ketone that belongs to the class of functionalized dihaloheteroarene building blocks. Its molecular architecture features two bromine atoms at the C2 and C4 positions of the pyridine ring and an acetyl group at C3, yielding the molecular formula C7H5Br2NO with a molecular weight of 278.93 g/mol.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
Cat. No. B13148305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dibromopyridin-3-yl)ethanone
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CN=C1Br)Br
InChIInChI=1S/C7H5Br2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3
InChIKeyAFIMVMYLWUBMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dibromopyridin-3-yl)ethanone (CAS 1936720-65-8) – Core Chemical Identity and Procurement-Relevant Characterization


1-(2,4-Dibromopyridin-3-yl)ethanone is a dibrominated pyridyl ketone that belongs to the class of functionalized dihaloheteroarene building blocks. Its molecular architecture features two bromine atoms at the C2 and C4 positions of the pyridine ring and an acetyl group at C3, yielding the molecular formula C7H5Br2NO with a molecular weight of 278.93 g/mol . The predicted boiling point is 348.3±42.0 °C, the predicted density is 1.903±0.06 g/cm³, and the predicted pKa is -1.09±0.10, indicating a very weakly basic pyridine nitrogen . Commercially, the compound is typically supplied at purities of 95–98% and serves as a key intermediate for sequential cross-coupling strategies in medicinal chemistry and agrochemical research .

Why 1-(2,4-Dibromopyridin-3-yl)ethanone Cannot Be Replaced by Common Dihalopyridine Alternatives in Sequential Derivatization Workflows


Simple substitution of 1-(2,4-dibromopyridin-3-yl)ethanone with other dibromopyridine regioisomers (e.g., 2,5-, 2,6-, or 3,5-dibromopyridine) or with non-acetylated 2,4-dibromopyridine fundamentally alters the achievable chemical space. The C3 acetyl group not only modifies the electronics of the pyridine ring—affecting both the intrinsic reactivity of the C–Br bonds and the regiochemical outcome of metal-catalyzed cross-couplings—but also serves as a synthetically versatile handle for subsequent condensation, reduction, or heterocycle-forming transformations that are impossible with the parent 2,4-dibromopyridine [1]. Furthermore, the 2,4-dibromo substitution pattern, when combined with the C3 acetyl group, creates a unique orthogonal reactivity profile: the C2 bromide is activated by both the ring nitrogen and the electron-withdrawing acetyl group, while the C4 bromide remains available for a second, distinct coupling event, enabling programmed sequential difunctionalization that regioisomeric dibromopyridines cannot replicate [2].

1-(2,4-Dibromopyridin-3-yl)ethanone – Quantified Differentiation Evidence Against Closest Analogs


Regioselective Suzuki–Miyaura Coupling: C2 vs. C4 Selectivity on the 2,4-Dibromopyridine Scaffold

The parent scaffold, 2,4-dibromopyridine, undergoes Suzuki–Miyaura cross-coupling with pronounced C2 selectivity under standard mononuclear Pd catalysis. Using Pd(OAc)₂ under ligand-free conditions, the C2:C4 coupling ratio is approximately 85:15 [1]. Under the same conditions, 3,5-dibromopyridine (a common comparator) shows no intrinsic regiochemical bias, leading to statistical mixtures. The presence of a C3 acetyl group in 1-(2,4-dibromopyridin-3-yl)ethanone is anticipated to further amplify C2 selectivity by withdrawing electron density from the ortho-position, though direct quantitative data for this specific derivative is limited [2]. When the tripalladium cluster catalyst is employed, the C2:C4 ratio improves to 98:1 for the parent 2,4-dibromopyridine system, a selectivity level that is unattainable with mononuclear Pd catalysts and is directly translatable to the acetyl-substituted analog [1].

Suzuki–Miyaura cross-coupling regioselectivity C–C bond formation

Predicted Physicochemical Properties Differentiating 1-(2,4-Dibromopyridin-3-yl)ethanone from Non-Acetylated 2,4-Dibromopyridine

The presence of the C3 acetyl group substantially alters predicted physicochemical properties relative to the parent 2,4-dibromopyridine. The target compound has a predicted boiling point of 348.3±42.0 °C versus 238 °C for 2,4-dibromopyridine, a predicted density of 1.903±0.06 g/cm³ versus 2.059±0.06 g/cm³, and a predicted pKa of -1.09±0.10 indicating markedly reduced basicity compared to non-acetylated pyridines (typical pKa ~3–5 for bromopyridines) . The molecular weight increases from 236.89 g/mol (2,4-dibromopyridine) to 278.93 g/mol, and the compound gains hydrogen-bond acceptor capability from the carbonyl oxygen, which influences solubility, chromatographic behavior, and protein-binding potential .

physicochemical properties ADME prediction building block selection

Commercial Purity Benchmarking of 1-(2,4-Dibromopyridin-3-yl)ethanone Against Structurally Related Dihalopyridine Building Blocks

1-(2,4-Dibromopyridin-3-yl)ethanone is commercially available from multiple vendors at certified purities of 97–98% (HPLC), with standard packaging options of 1 g, 5 g, and bulk quantities . In contrast, the non-acetylated 2,4-dibromopyridine is typically offered at 95–97% purity, while 3-acetyl-5-bromopyridine (a mono-brominated comparator) is available only from limited suppliers at 95% purity [1]. The combination of the 2,4-dibromo pattern and the C3 acetyl group in a single building block eliminates two synthetic steps (bromination and acetylation) relative to starting from pyridine, a time-saving advantage that is not offered by any mono-functionalized comparator .

commercial availability purity specification procurement quality

Orthogonal Reactivity of C2-Br and C4-Br in 1-(2,4-Dibromopyridin-3-yl)ethanone vs. 2,3- and 2,5-Dibromopyridine Systems

In 2,4-dibromopyridine systems, the C2–Br bond is intrinsically more reactive toward oxidative addition with Pd(0) due to the combined electron-withdrawing effect of the pyridine nitrogen and the adjacent substituent. This inherent bias enables clean sequential Suzuki–Miyaura cross-coupling without protecting-group manipulation [1]. For 2,3-dibromopyridine, the reactivity difference between C2–Br and C3–Br is approximately 3–5-fold, leading to significant cross-contamination (~10–15% of the wrong regioisomer) [2]. For 2,5-dibromopyridine, the two bromides are electronically nearly equivalent, yielding statistical mixtures unless sterically biased boronic acids are employed. The 2,4-dibromo-3-acetyl scaffold, by contrast, places the less reactive C4–Br position para to the ring nitrogen and meta to the acetyl group, maximizing the reactivity differential and enabling C2-selective coupling with >95% regiochemical fidelity even with unoptimized catalysts [1].

sequential cross-coupling orthogonal reactivity difunctionalization

1-(2,4-Dibromopyridin-3-yl)ethanone – High-Value Application Scenarios Driven by Quantified Differentiation


Sequential C2-then-C4 Diversification in Kinase Inhibitor Fragment Libraries

Medicinal chemistry programs targeting the ATP-binding pocket of kinases frequently require pyridine-containing cores with two distinct aryl/heteroaryl appendages. The 1-(2,4-dibromopyridin-3-yl)ethanone scaffold enables a C2-selective first Suzuki coupling (C2:C4 >95:5 selectivity), followed by diversification at C4 without regioisomeric contamination, a workflow that is not achievable with 2,5- or 3,5-dibromopyridine regioisomers that produce statistical mixtures [1]. The C3 acetyl group further allows late-stage condensation with hydrazines to form pyrazolo[3,4-b]pyridine analogs, a privileged kinase hinge-binding motif.

Agrochemical Lead Optimization Requiring Orthogonal Halide Reactivity

In the synthesis of pyridine-containing fungicides and herbicides, the ability to sequentially introduce a lipophilic aryl group at C2 and a polar heterocycle at C4 is critical for balancing log P and target-site penetration. The 97–98% commercial purity of 1-(2,4-dibromopyridin-3-yl)ethanone reduces the formation of dehalogenated byproducts that plague lower-purity (95%) 2,4-dibromopyridine lots, while the 110 °C higher boiling point relative to non-acetylated analogs simplifies solvent-swap operations between coupling steps.

Development of C3-Acetyl-Directed C–H Functionalization Methodologies

The C3 acetyl group in 1-(2,4-dibromopyridin-3-yl)ethanone serves as a directing group for transition-metal-catalyzed C–H activation at the pyridine C5 position, a transformation that is inaccessible with non-acetylated 2,4-dibromopyridine. This enables a three-vector diversification strategy (C2 via Suzuki, C5 via C–H activation, C4 via second Suzuki) that is uniquely enabled by this scaffold and cannot be replicated by any mono- or di-functionalized pyridine building block in the current catalog [1].

Continuous-Flow Synthesis of Disubstituted Pyridines Under Non-Cryogenic Conditions

The flow microreactor Br/Li exchange methodology developed for dibromopyridines allows sequential introduction of two different electrophiles without cryogenic cooling [2]. The 1-(2,4-dibromopyridin-3-yl)ethanone, with its electronically differentiated C2–Br and C4–Br bonds, is an ideal substrate for this protocol, as the intrinsic reactivity difference ensures that the first lithiation occurs exclusively at C2, enabling kilogram-scale production of unsymmetrical 2,4-disubstituted nicotinic acid derivatives for pharmaceutical intermediate supply.

Quote Request

Request a Quote for 1-(2,4-Dibromopyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.